molecular formula C12H6N4O5 B3065751 Phenazine, 2,8-dinitro-, 10-oxide CAS No. 60586-01-8

Phenazine, 2,8-dinitro-, 10-oxide

Cat. No.: B3065751
CAS No.: 60586-01-8
M. Wt: 286.2 g/mol
InChI Key: ZMGIBOMODBOFKH-UHFFFAOYSA-N
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Description

Phenazine, 2,8-dinitro-, 10-oxide is a heterocyclic compound with the molecular formula C12H6N4O5 It is a derivative of phenazine, characterized by the presence of two nitro groups at positions 2 and 8, and an oxide group at position 10

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including Phenazine, 2,8-dinitro-, 10-oxide, typically involves the condensation of 1,2-diaminobenzenes with appropriate carbon units. Common methods include:

    Wohl–Aue Method: This involves the reaction of o-phenylenediamine with glyoxal in the presence of an oxidizing agent.

    Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with diketones.

    Oxidative Cyclization: This involves the oxidative cyclization of diphenylamines or 1,2-diaminobenzenes.

Industrial Production Methods: Industrial production of phenazine derivatives often employs large-scale oxidative cyclization processes, utilizing catalysts such as palladium or copper to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Phenazine, 2,8-dinitro-, 10-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Phenazine, 2,8-dinitro-, 10-oxide has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of Phenazine, 2,8-dinitro-, 10-oxide is primarily due to its ability to generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound targets various cellular pathways, including those involved in DNA replication and repair, protein synthesis, and cell membrane integrity .

Comparison with Similar Compounds

Phenazine, 2,8-dinitro-, 10-oxide can be compared with other phenazine derivatives such as:

    Pyocyanin: Known for its blue pigment and antimicrobial properties.

    Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.

    Clofazimine: Used as an antituberculosis agent.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .

Properties

IUPAC Name

2,8-dinitro-10-oxidophenazin-10-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O5/c17-14-11-5-7(15(18)19)1-3-9(11)13-10-4-2-8(16(20)21)6-12(10)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGIBOMODBOFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])[N+](=C3C=C(C=CC3=N2)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628056
Record name 2,8-Dinitro-10-oxo-10lambda~5~-phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60586-01-8
Record name 2,8-Dinitro-10-oxo-10lambda~5~-phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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